REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:25])=[C:11]([C:14]3[C:15]([O:23][CH3:24])=[N:16][C:17]([N:20]([CH3:22])[CH3:21])=[CH:18][CH:19]=3)[CH:12]=2)[NH:7][CH:6]=1)=[O:4].O1CCCC1.[OH-].[Na+].Cl>C(OCC)(=O)C.CC(C)=O.CO>[Cl:25][C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:2])=[CH:6][NH:7]2)=[CH:12][C:11]=1[C:14]1[C:15]([O:23][CH3:24])=[N:16][C:17]([N:20]([CH3:21])[CH3:22])=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
6-chloro-5-(6-dimethylamino-2-methoxy-pyridin-3-yl)-1H-indole-3-carboxylic acid methyl ester
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Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CNC2=CC(=C(C=C12)C=1C(=NC(=CC1)N(C)C)OC)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
417 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to <5° C.
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were back extracted with ethyl acetate (2×600 mL)
|
Type
|
WASH
|
Details
|
washed with sat. aq. NH4Cl (1 L) and brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude material
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
This was refluxed
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solids
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated to ˜1.5 L
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 48 h
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
Solids were collected by filtration and suction
|
Type
|
CUSTOM
|
Details
|
dried for 15 h
|
Duration
|
15 h
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(=CNC2=C1)C(=O)O)C=1C(=NC(=CC1)N(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: CALCULATEDPERCENTYIELD | 178% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |